Pralidoxime iodide
カタログ番号 B610189
CAS番号:
94-63-3
分子量: 264.07
InChIキー: KGQDCJOBGLAUBQ-HAAWTFQLSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
Pralidoxime iodide, also known as 2-PAM, belongs to a family of compounds called oximes that bind to organophosphate-inactivated acetylcholinesterase . It is used to treat organophosphate poisoning in conjunction with atropine and either diazepam or midazolam .
Synthesis Analysis
Pralidoxime, 2-pyridinaldoxime methylchloride, is prepared by treating pyridine-2-carboxaldehyde with hydroxylamine. The resulting pyridine-2-aldoxime is alkylated with methyl iodide, giving pralidoxime as the iodide salt .Molecular Structure Analysis
The molecular formula of Pralidoxime iodide is C7H9N2O+ . The molecular weight is 137.1592 g/mol .Chemical Reactions Analysis
Pralidoxime iodide reactivates nerve agent-inhibited AChE via direct nucleophilic attack by the oxime moiety on the phosphorus center of the bound nerve agent .Physical And Chemical Properties Analysis
The average mass of Pralidoxime iodide is 264.064 Da and the monoisotopic mass is 263.975952 Da .科学的研究の応用
Treatment of Organophosphorus Insecticide Poisoning
- Application Summary: Pralidoxime iodide is used in the treatment of poisoning due to organophosphorus insecticides . Organophosphorus insecticides are a major global public health problem, causing an estimated 200,000 deaths each year .
- Methods of Application: In a study, pralidoxime chloride was administered in a double-blind randomized placebo-controlled trial. The dosage was a 2 g loading dose over 20 minutes, followed by a constant infusion of 0.5 g/h for up to 7 days .
- Results/Outcomes: Despite clear reactivation of red cell acetylcholinesterase in patients poisoned by diethyl organophosphorus pesticides, the study found no evidence that this regimen improves survival or reduces the need for intubation in patients with organophosphorus insecticide poisoning .
Antidote for Overdosage by Anticholinesterase Drugs
- Application Summary: Pralidoxime iodide is used in the control of overdosage by anticholinesterase drugs used in the treatment of myasthenia gravis .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific case of overdosage and the patient’s condition. It’s typically administered intravenously to achieve and maintain satisfactory plasma concentrations .
Antidote for Chemical Warfare Agents
- Application Summary: Pralidoxime iodide is used as an antidote to treat poisoning caused by organophosphate chemicals used in chemical warfare, such as sarin .
- Methods of Application: The specific methods of application would depend on the specific case of poisoning and the patient’s condition. It’s typically administered intravenously to achieve and maintain satisfactory plasma concentrations .
Treatment of Overdose by Anticholinesterase Drugs Used in Muscle Disorders
- Application Summary: Pralidoxime iodide is used in the control of overdosage by anticholinesterase drugs used in the treatment of muscle disorders .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific case of overdosage and the patient’s condition. It’s typically administered intravenously to achieve and maintain satisfactory plasma concentrations .
Antidote for Organophosphate Pesticides and Chemicals
- Application Summary: Pralidoxime iodide is an antidote to organophosphate pesticides and chemicals . Organophosphates bind to the esteratic site of acetylcholinesterase, which results initially in reversible inactivation of the enzyme .
- Methods of Application: If given within 24 hours after organophosphate exposure, pralidoxime reactivates the enzyme cholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase .
Treatment of Paralysis Caused by Certain Drug Overdose
- Application Summary: Pralidoxime reverses muscle weakness or paralysis caused by a poison or certain drug overdose .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific case of overdosage and the patient’s condition. It’s typically administered intravenously to achieve and maintain satisfactory plasma concentrations .
Safety And Hazards
特性
IUPAC Name |
(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.HI/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBVYCDYFJUNLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=NO.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=N/O.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6735-59-7 (Parent) | |
Record name | Pralidoxime iodide [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
264.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532922 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Other reported pharmacologic effects of pralidoxime include depolarization at the neuromuscular junction, anticholinergic action, mild inhibition of cholinesterase, sympathomimetic effects, potentiation of the depressor action of acetylcholine in nonatropinized animals, and potentiation of the pressor action of acetylcholine in atropinized animals. However, the contribution of these effects to the therapeutic action of the drug has not been established., The principal pharmacologic effect of pralidoxime is reactivation of cholinesterase which has been recently inactivated by phosphorylation as the result of exposure to certain organophosphates. Pralidoxime removes the phosphoryl group from the active site of the inhibited enzyme by nucleophilic attack, regenerating active cholinesterase and forming an oxime complex. Pralidoxime also detoxifies certain organophosphates by direct chemical reaction and probably also reacts directly with cholinesterase to protect it from inhibition. Pralidoxime must be administered before aging of the inhibited enzyme occurs; after aging is completed, phosphorylated cholinesterase cannot be reactivated, and newly synthesized cholinesterase must replace the inhibited enzyme. Pralidoxime is not equally antagonistic to all anticholinesterases, partly because the time period required for aging of the inhibited enzyme varies and depends on the specific organophosphate bound to the cholinesterase. | |
Record name | 2-PAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8490 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Pralidoxime iodide | |
CAS RN |
94-63-3, 6735-59-7 | |
Record name | Pralidoxime iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pralidoxime iodide [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | pralidoxime iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | pralidoxime iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7760 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pralidoxime iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.136 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8490 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
For This Compound
10
Citations
The in vivo rat brain microdialysis technique with HPLC/UV was used to determine the blood-brain
barrier (BBB) penetration of pralidoxime iodide (2-PAM), which is a component of the …
Number of citations: 222
link.springer.com
Pralidoxime iodide (2-PAM), an antidote approved for the reactivation of inhibited
acetylcholinesterase (AChE) in organophosphate poisoning, dose-dependently hydrolyzed an …
Number of citations: 36
www.sciencedirect.com
… The purpose of this report is to investigate the mechanism of intestinal absorption of
pralidoxime iodide (2—PAM) and several cationic drugs. On the mechanism of the intestinal …
Number of citations: 2
www.jstage.jst.go.jp
… Many of the birds died but some were treated with pralidoxime iodide, 100 mg/kg of body
weight, given by intramuscular injection. All treated birds recovered, some in a very short time. …
Number of citations: 12
europepmc.org
… A satisfactory method for the separation and identification of in vitro breakdown products of
pralidoxime iodide (PAM ; pyridine-2-aldoxime … The present study of the chromatographic …
Number of citations: 12
academic.oup.com
… Two widely accepted antidotes for OP poisoning were used: pralidoxime iodide (pyridine-2- …
The first quaternary oxime used therapeutically in man, pralidoxime iodide (2-PAM), has …
Number of citations: 5
www.jstor.org
We encountered three cases of organophosphate poisoning treated with pralidoxime iodide
(PAM) and whole-bowel irrigation without atropine sulfate. All patients recovered without …
Number of citations: 2
europepmc.org
… Ninety-five percent reactivation of the inhibited AChE could be regenerated using pralidoxime
iodide within 8 min. The proposed electrochemical pesticide sensitivity test exhibited high …
Number of citations: 120
www.sciencedirect.com
… A 95% reactivation of the inhibited AChE could be regenerated for using pralidoxime
iodide within 8 min. The constructed biosensor processing prominent characteristics and …
Number of citations: 179
www.sciencedirect.com
… of 1 g/h pralidoxime iodide for 48 h. The other half received a lower dose: 1 g/h every 4 h. …
Pawar and colleagues used pralidoxime iodide. Although the continuous high-dose infusion …
Number of citations: 45
www.thelancet.com
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。